
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrimidine ring attached to an indene ring via an oxygen atom . The indene ring is a fused cyclopentene and benzene ring, and in this case, it is a dihydroindenyl, indicating the presence of two additional hydrogen atoms .
Aplicaciones Científicas De Investigación
Genotyping to Individualize Therapy : Fluoropyrimidines, which are related to 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine, are commonly used anticancer drugs. Research by Deenen et al. (2016) has shown that genotyping of DPYD*2A can individualize therapy and reduce toxicity in patients. This approach aims to adjust dosages based on individual genetic makeup, enhancing both safety and effectiveness.
Inhibition of Hepatitis B Virus Replication : A study by Doong et al. (1991) explored the potential of related compounds, such as 2',3'-dideoxy-3'-thiacytidine and 5-fluoro-2',3'-dideoxy-3'-thiacytidine, in inhibiting Hepatitis B Virus (HBV) DNA replication. These compounds demonstrated potent anti-HBV activity, suggesting a possible application in treating HBV infections.
Cardiotoxicity Studies : The cardiotoxic effects of fluoropyrimidines, closely related to the compound , have been examined in detail. Research such as that by Depetris et al. (2018) provides insights into the mechanisms and risk factors of fluoropyrimidine-induced cardiotoxicity, which is crucial for improving patient safety during treatment.
Pharmacokinetics and Anticancer Activity : The pharmacokinetics and therapeutic potential of oral fluoropyrimidine-based treatments have been studied extensively. For example, Chu et al. (2004) investigated the oral fluoropyrimidine S-1, which includes a 5-fluorouracil prodrug. Such studies are crucial for understanding how these compounds are metabolized and their effectiveness against various cancers.
Clinical Pharmacogenetics for Dosing : The relevance of dihydropyrimidine dehydrogenase (DPD) genotype in fluoropyrimidine dosing has been emphasized in studies like that by Caudle et al. (2013). These studies highlight the importance of genetic testing to optimize dosing and minimize toxicity in patients undergoing fluoropyrimidine therapy.
Novel Fluoropyrimidine Derivatives : Research into new fluoropyrimidine derivatives like S-1 has been conducted to improve the antitumor activity and reduce toxicity. Saif et al. (2009) reviewed the effectiveness of S-1 in treating solid malignancies, illustrating the ongoing development of fluoropyrimidine-based treatments.
Effectiveness in Gastric Cancer : The effectiveness of S-1, a fluoropyrimidine derivative, in treating gastric cancer has been extensively reviewed, as seen in studies like Maehara (2003). These reviews provide comprehensive insights into the use of such compounds in gastric cancer therapy.
Tubulin Inhibition Mechanism : The unique mechanism of tubulin inhibition by triazolopyrimidines, a class of anticancer agents, has been explored by Zhang et al. (2007). Understanding the mechanisms of action of these compounds can lead to more targeted and effective cancer treatments.
Mecanismo De Acción
Target of Action
For instance, indene derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Many indene and pyrimidine derivatives exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
Without specific information on “2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine”, it’s difficult to say which biochemical pathways it might affect. Indene and pyrimidine derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-15-13(16-8-11)17-12-5-9-3-1-2-4-10(9)6-12/h1-4,7-8,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSGLQOLYMUPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)
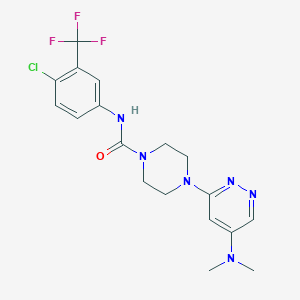
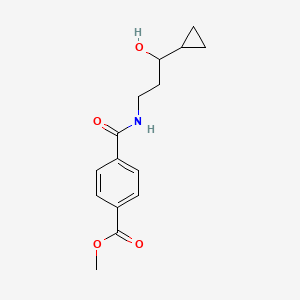

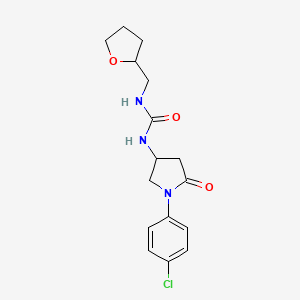
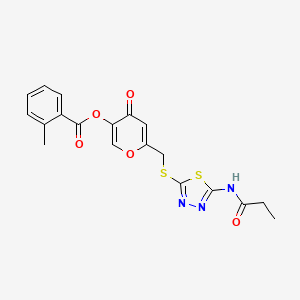
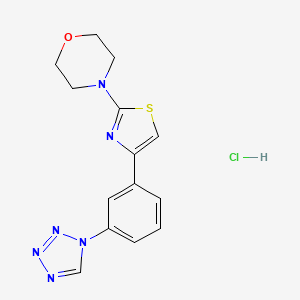
![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

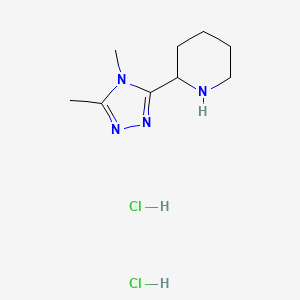
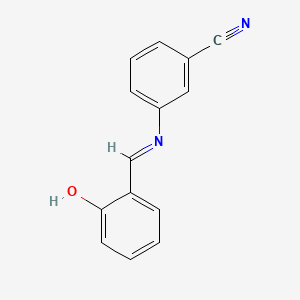
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)